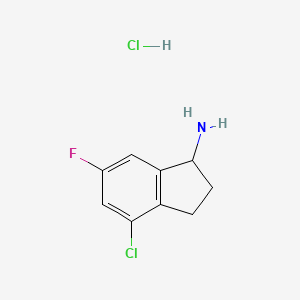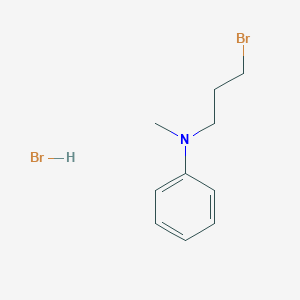
Malathion D7
Vue d'ensemble
Description
Malathion D7 is a compound with the molecular formula C10H19O6PS2 . It is an organophosphate insecticide that is commonly used due to its relatively low toxicity compared to other organophosphates . The molecular weight of this compound is 337.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphinothioylsulfanyl group attached to a butanedioate group . The IUPAC name for this compound is diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate .Physical And Chemical Properties Analysis
This compound has several computed properties, including a molecular weight of 337.4 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 11 . The exact mass and monoisotopic mass are both 337.08000489 g/mol .Applications De Recherche Scientifique
1. Environmental Impact and Toxicity
Malathion, an organophosphate insecticide, has been extensively studied for its environmental impact and toxicity. It is known to cause oxidative stress and DNA damage in various organisms. For instance, studies have shown that malathion can induce oxidative stress and DNA damage in rats (Réus et al., 2008), and it has been observed to reduce survival and growth in developing zebrafish (Cook et al., 2005). Malathion's genotoxicity is also evident in its ability to induce specific genomic deletions in human T lymphocytes (Pluth et al., 1996).
2. Mechanisms of Toxicity and Protective Strategies
Research has focused on understanding the mechanisms of malathion-induced toxicity and developing protective strategies. For instance, the protective effects of thymoquinone and diallyl sulphide against malathion-induced toxicity in rats have been studied, highlighting potential therapeutic strategies (Abdel-Daim et al., 2020). Additionally, the role of zinc in attenuating malathion-induced depressant-like behavior and neuroprotection in rats has been explored, suggesting the potential for nutritional interventions (Brocardo et al., 2007).
3. Environmental Modeling and Risk Assessment
The impact of malathion on the environment has also been modeled to assess risks. A study using a fuzzy cognitive map approach predicted the hazardous effects of malathion on environmental components like air, water, and soil (Poomagal et al., 2020). This kind of modeling is crucial for environmental risk assessment and policy-making.
4. Microbial Degradation as a Removal Strategy
The microbial degradation of malathion is a promising area of research for environmental remediation. Various microorganisms capable of degrading malathion have been identified, offering environmentally friendly methods for pesticide removal (Singh et al., 2014).
Mécanisme D'action
Target of Action
Malathion D7 primarily targets the enzyme acetylcholinesterase (AChE) in most eukaryotes . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
This compound is a non-systemic, wide-spectrum organophosphate insecticide . It inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine at nerve junctions . This results in overstimulation of the nervous system, causing a range of symptoms from twitching and tremors to paralysis, depending on the level of exposure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal breakdown of acetylcholine, leading to an excess of this neurotransmitter . This can affect various downstream effects, including muscle contraction and heart rate . This compound can also induce oxidative stress, leading to DNA damage .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a range of effects at the molecular and cellular level. These include overstimulation of nerve cells, muscle twitching, and in severe cases, paralysis . Other effects can include difficulty breathing, chest tightness, and blurred vision . At the cellular level, this compound can cause oxidative stress, leading to DNA damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as an insecticide can be affected by temperature and humidity . Additionally, its persistence in the environment is relatively low, as it is susceptible to hydrolysis, photolysis, and biodegradation . Some degradation products of this compound can be more toxic than the parent compound .
Safety and Hazards
Malathion, a compound similar to Malathion D7, is known to be highly toxic to aquatic organisms and may cause long-term effects in the aquatic environment . It is also moderately toxic to birds and mammals . Symptoms of exposure to malathion include headache, nausea, vomiting, burning eyes, difficulty breathing, and lethargy .
Propriétés
IUPAC Name |
diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-GPJIBGMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C(=O)OCC)SP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



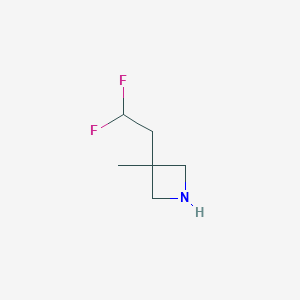
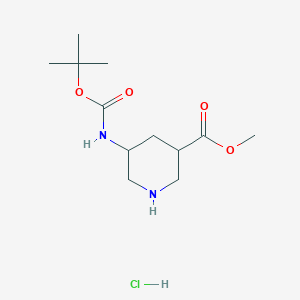
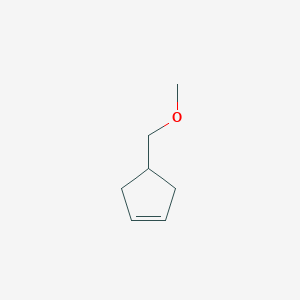
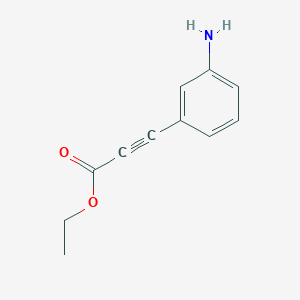
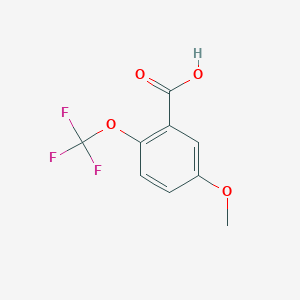
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)
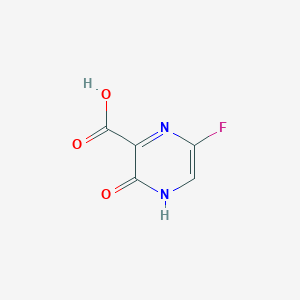

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

